Dalfopristin (mesylate) is a semi-synthetic antibiotic belonging to the streptogramin class, specifically an analogue of ostreogrycin A. It is primarily used in combination with quinupristin to form the quinupristin/dalfopristin complex, known commercially as Synercid. This combination is effective against a range of Gram-positive bacteria and some Gram-negative and anaerobic bacteria. Dalfopristin functions by inhibiting protein synthesis in bacteria, making it a critical component in the treatment of serious infections caused by resistant strains of bacteria.
Dalfopristin is derived from pristinamycine IIA, which is produced by certain species of Streptomyces. It is classified as a type A streptogramin antibiotic. The drug acts on the 50S subunit of the bacterial ribosome, disrupting protein synthesis by blocking the binding of tRNA to the ribosome.
Dalfopristin is synthesized through a multi-step chemical process starting from pristinamycine IIa. The synthesis involves:
These methods ensure that dalfopristin retains its desired properties while being produced efficiently for pharmaceutical use .
Dalfopristin has a complex molecular structure characterized by its empirical formula and a molecular weight of 690.85 g/mol. The structural formula includes several functional groups that contribute to its antibacterial activity:
Dalfopristin participates in various chemical reactions that are crucial for its function:
Dalfopristin (mesylate) exhibits several notable physical and chemical properties:
These properties are essential for understanding how dalfopristin behaves in various formulations and environments .
Dalfopristin is primarily used in clinical settings for treating severe infections caused by resistant Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Enterococcus faecium. Its applications include:
The effectiveness of dalfopristin underscores its importance in modern antimicrobial therapy, particularly as antibiotic resistance continues to pose significant challenges in healthcare .
Streptogramins represent a unique class of antibiotics produced naturally by Streptomyces pristinaespiralis. These compounds are distinguished by their synergistic A and B components: Group A streptogramins (such as dalfopristin’s precursor, pristinamycin IIA) are polyunsaturated macrolactones, while Group B streptogramins (e.g., quinupristin’s precursor, pristinamycin IA) are cyclic hexadepsipeptides [1] [8]. Individually bacteriostatic, these components exhibit potent bactericidal activity when combined due to conformational changes in the bacterial 50S ribosomal subunit that enhance mutual binding affinity [1] [3]. The discovery of pristinamycin in the 1960s provided initial clinical utility against staphylococcal infections, but its poor water solubility limited administration to oral formulations [8]. This pharmacological challenge catalyzed research into semi-synthetic derivatives with improved solubility and bioavailability.
Table 1: Key Milestones in Streptogramin Development
| Year | Event | Significance |
|---|---|---|
| 1960s | Isolation of pristinamycin | Demonstrated activity against MRSA and streptococci |
| 1990s | Semi-synthetic modifications initiated | Addressed solubility limitations for IV administration |
| 1999 | FDA approval of quinupristin/dalfopristin | First injectable streptogramin (Synercid®) |
Dalfopristin (C~34~H~50~N~4~O~9~S) is a semi-synthetic derivative of pristinamycin IIA, engineered to overcome the physicochemical limitations of the parent compound. Key structural modifications included:
Table 2: Structural Comparison of Pristinamycin IIA and Dalfopristin
| Property | Pristinamycin IIA | Dalfopristin (mesylate) |
|---|---|---|
| Molecular Formula | C~31~H~43~N~3~O~8~S | C~35~H~54~N~4~O~12~S~2~ |
| Molecular Weight | 617.76 g/mol | 787.0 g/mol |
| Water Solubility | Negligible | 0.072 mg/mL |
| Key Modification | N/A | Diethylaminoethylsulfonyl group |
The global spread of vancomycin-resistant Enterococcus faecium (VREF) in the 1980s–1990s created an urgent need for novel therapeutics. Dalfopristin’s synergy with quinupristin proved pivotal:
Table 3: Dalfopristin-Based Therapy for VREF Infections
| Parameter | Finding | Reference |
|---|---|---|
| Baseline MIC90 (µg/mL) | 0.25–2.0 | [6] |
| Resistance Frequency | ~4 × 10^−4^ | [2] |
| Efficacy in Bacteremia | 65.4% clinical cure | [6] |
| Synergy with Doxycycline | Prevents resistance emergence | [2] |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8